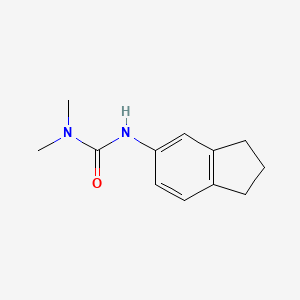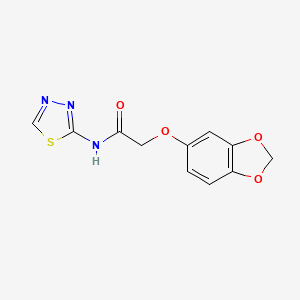
N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea
Vue d'ensemble
Description
N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea, also known as IDMU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IDMU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 225.3 g/mol.
Mécanisme D'action
The mechanism of action of N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea involves its interaction with nicotinic acetylcholine receptors. N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea has been shown to bind to the receptor's agonist site, thereby preventing the binding of acetylcholine and inhibiting the receptor's activity. This results in a decrease in the release of dopamine, which is thought to be the mechanism underlying N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea's effects on addiction-related behaviors.
Biochemical and Physiological Effects:
N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea has been shown to have a number of biochemical and physiological effects. In addition to its effects on nicotinic acetylcholine receptors and dopamine release, N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea has been reported to inhibit the activity of voltage-gated sodium channels and to have anticonvulsant properties. It has also been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea in lab experiments is its selectivity for nicotinic acetylcholine receptors. This allows researchers to specifically target these receptors without affecting other neurotransmitter systems. However, one limitation is that N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea's effects on dopamine release may be context-dependent, meaning that its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea. One area of interest is its potential as a therapeutic agent for addiction-related disorders. Another area of research is the development of new analogs of N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea with improved selectivity and potency. Additionally, further studies are needed to elucidate the precise mechanisms underlying N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea's effects on neurotransmitter systems and to determine its safety and efficacy in humans.
In conclusion, N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for nicotinic acetylcholine receptors and its effects on dopamine release make it a potential tool for studying the neural mechanisms underlying addiction. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Applications De Recherche Scientifique
N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of nicotinic acetylcholine receptors, which are involved in various physiological processes such as learning and memory. N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea has also been shown to inhibit the release of dopamine, a neurotransmitter that plays a role in reward-motivated behavior. This makes N'-(2,3-dihydro-1H-inden-5-yl)-N,N-dimethylurea a potential tool for studying the neural mechanisms underlying addiction.
Propriétés
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(2)12(15)13-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCIPJAAVGHRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC2=C(CCC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4415031.png)

![1-[3-(allyloxy)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4415043.png)
![methyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4415047.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-tetrazole](/img/structure/B4415064.png)
![N-{2-[(ethylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4415072.png)



![N-[2-(4-morpholinyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4415097.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B4415099.png)

![2-[(4-methylphenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B4415121.png)
![N-[4-(acetylamino)phenyl]-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4415129.png)